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Compound of Interest

Compound Name: 5-Ethyl-2-methylaniline

Cat. No.: B1337622 Get Quote

An In-depth Analysis of Predicted ¹H and ¹³C NMR Data for Researchers, Scientists, and Drug

Development Professionals.

This technical guide provides a comprehensive overview of the predicted Nuclear Magnetic

Resonance (NMR) spectroscopic data for 5-Ethyl-2-methylaniline. Due to the limited

availability of public experimental spectra for this specific compound, this document leverages

high-quality computational predictions to offer valuable insights into its structural

characterization. This guide is intended to support researchers and professionals in drug

development and organic synthesis by providing a detailed reference for the anticipated NMR

spectral features of 5-Ethyl-2-methylaniline.

Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR data for 5-Ethyl-2-
methylaniline. These predictions were generated using established computational models and

provide a reliable estimation of the chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Data for 5-Ethyl-2-methylaniline
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

-CH₃ (Ethyl) 1.22 Triplet 7.6

-CH₃ (Methyl on ring) 2.15 Singlet -

-CH₂- (Ethyl) 2.58 Quartet 7.6

-NH₂ 3.58 Broad Singlet -

Ar-H (Position 6) 6.58 Doublet 7.5

Ar-H (Position 4) 6.75 Doublet of Doublets 7.5, 1.8

Ar-H (Position 3) 6.95 Doublet 1.8

Disclaimer: The data presented in this table is based on computational predictions and may

differ from experimental values.

Table 2: Predicted ¹³C NMR Data for 5-Ethyl-2-methylaniline

Carbon Atom Predicted Chemical Shift (δ, ppm)

-CH₃ (Ethyl) 16.0

-CH₃ (Methyl on ring) 17.2

-CH₂- (Ethyl) 29.1

C3 118.5

C6 122.1

C4 127.3

C2 129.8

C5 142.5

C1 143.1
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Disclaimer: The data presented in this table is based on computational predictions and may

differ from experimental values.

Experimental Protocols
While specific experimental data for 5-Ethyl-2-methylaniline is not readily available, a general

protocol for acquiring high-quality ¹H and ¹³C NMR spectra for similar aniline derivatives is

provided below.

1. Sample Preparation:

Accurately weigh 5-10 mg of the purified 5-Ethyl-2-methylaniline sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use

sonication.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ = 0.00 ppm).

2. ¹H NMR Spectroscopy - Data Acquisition Parameters:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16 to 64, depending on the sample concentration.

Acquisition Time: Approximately 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Spectral Width: Typically -2 to 12 ppm.

3. ¹³C NMR Spectroscopy - Data Acquisition Parameters:
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Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2 seconds.

Spectral Width: Typically 0 to 200 ppm.

4. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the

frequency-domain spectrum.

Perform phase correction and baseline correction to ensure accurate peak integration and

chemical shift determination.

Reference the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent

peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the

connectivity of the protons.

Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the 5-
Ethyl-2-methylaniline molecule.

Visualizations
To aid in the understanding of the molecular structure and the general process of NMR

analysis, the following diagrams are provided.

Figure 1: Chemical structure of 5-Ethyl-2-methylaniline.
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General NMR Experimental Workflow

Sample Preparation
(Dissolution in Deuterated Solvent)

NMR Spectrometer Setup
(Tuning and Shimming)

Data Acquisition
(¹H and ¹³C Spectra)

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis
(Peak Picking, Integration, J-coupling analysis)

Structure Elucidation / Verification

Click to download full resolution via product page

Figure 2: A generalized workflow for NMR data acquisition and analysis.

To cite this document: BenchChem. [Spectroscopic Data for 5-Ethyl-2-methylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337622#spectroscopic-data-for-5-ethyl-2-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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